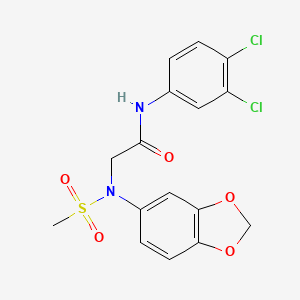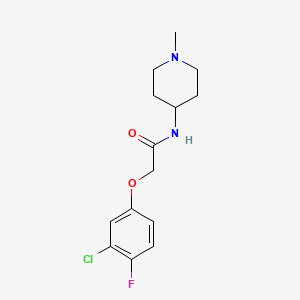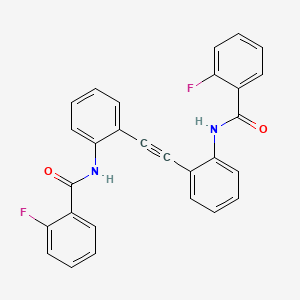![molecular formula C20H26N2O4 B4974751 methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate, also known as JNJ-5207852, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can bind to and activate cannabinoid receptors in the body. Activation of cannabinoid receptors leads to various physiological effects such as reduced appetite, decreased pain, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce food intake and body weight in obese mice. It has also been shown to reduce pain and inflammation in various animal models. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate is its potency and selectivity as an inhibitor of FAAH. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate. One area of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. Another area of interest is the development of more potent and selective inhibitors of FAAH. In addition, further research is needed to better understand the physiological effects of this compound and its mechanism of action.
合成法
Methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 2-bromo-4-methylbenzoic acid with N-methylmorpholine, followed by the reaction of the resulting intermediate with 1-cyclopropyl-3-oxopropylamine. The final step involves the reaction of the resulting intermediate with piperidine-1-carboxylic acid tert-butyl ester, followed by deprotection to obtain this compound.
科学的研究の応用
Methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes such as appetite, pain, and inflammation. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, resulting in various therapeutic effects.
特性
IUPAC Name |
methyl 2-[4-[3-(cyclopropylamino)-3-oxopropyl]piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-26-20(25)17-5-3-2-4-16(17)19(24)22-12-10-14(11-13-22)6-9-18(23)21-15-7-8-15/h2-5,14-15H,6-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUFPOOWFHCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)


![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)
![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)